molecular formula C16H16 B1338045 3-(4-Biphenyl)-2-methyl-1-propene CAS No. 53573-00-5

3-(4-Biphenyl)-2-methyl-1-propene

Cat. No. B1338045
CAS RN: 53573-00-5
M. Wt: 208.3 g/mol
InChI Key: ZRWNOQGLFCGKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Biphenyl)-2-methyl-1-propene" is a chemical entity that has not been directly studied in the provided papers. However, there are several related compounds that have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound . For instance, the synthesis of related heteroacenes and mesogenic monomers suggests that "3-(4-Biphenyl)-2-methyl-1-propene" may exhibit interesting electronic and structural properties that could be relevant for materials science applications .

Synthesis Analysis

The synthesis of related compounds, such as the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene, involves the formation of a noncentrosymmetric monoclinic system, which could imply a similar synthetic route for "3-(4-Biphenyl)-2-methyl-1-propene" . The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct molecular conformation and purity of the final product.

Molecular Structure Analysis

The molecular structure of "3-(4-Biphenyl)-2-methyl-1-propene" can be inferred from related compounds. For example, the mesogenic monomer mentioned above crystallizes in a noncentrosymmetric monoclinic system with nearly coplanar phenyl rings, suggesting that "3-(4-Biphenyl)-2-methyl-1-propene" may also exhibit a planar biphenyl structure conducive to pi-pi stacking and potential mesogenic behavior .

Chemical Reactions Analysis

While the specific chemical reactions of "3-(4-Biphenyl)-2-methyl-1-propene" are not detailed in the provided papers, the stability and reactivity can be speculated based on similar compounds. For instance, the stability of BIQ 3 in solution and the solid state suggests that "3-(4-Biphenyl)-2-methyl-1-propene" may also exhibit stability under various conditions, which is desirable for applications in organic semiconductor devices .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-Biphenyl)-2-methyl-1-propene" can be partially deduced from the properties of structurally related compounds. The mesogenic properties of certain biphenyl compounds, as well as their crystal structures, indicate that "3-(4-Biphenyl)-2-methyl-1-propene" might display liquid crystalline behavior and form ordered structures in the solid state . Additionally, the molecular electrostatic potential and non-linear optical properties of related compounds suggest that "3-(4-Biphenyl)-2-methyl-1-propene" could have interesting electronic properties .

Scientific Research Applications

1. Synthesis of Biphenyl Compounds

  • Application Summary : Biphenyl compounds are synthesized using a mild and practical method. This involves diazotising aniline derivatives at room temperature using isopropyl nitrite .
  • Method of Application : The isopropyl nitrite is obtained from the reaction of isopropanol, sodium nitrite, and hydrochloric acid in water at 0–5 °C. The aniline derivative is diazotised with the generated isopropyl nitrite, followed by the coupling reaction with 1,4-dimethyl-benzene in the presence of CuCl as a catalyst at room temperature .
  • Results : A number of biphenyl compounds were obtained with moderate to good yields by this method. This synthetic route has many advantages including mild conditions, simplified work-ups, and low cost .

2. Biological and Medicinal Applications of Biphenyl Derivatives

  • Application Summary : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
  • Method of Application : Various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are used .
  • Results : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

3. Synthesis of Metal-Organic Frameworks (MOFs)

  • Application Summary : A facile one-step hydrothermal method is used to synthesize nickel-based metal-organic frameworks (MOF) using organic linker 4,4′-biphenyl dicarboxylic acid (BPDC) for high-performance supercapacitors .
  • Method of Application : The specific method of synthesis is not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

4. Synthesis of 3,3’,4,4’-Biphenyltetracarboxylic Anhydride

  • Application Summary : 3,3’,4,4’-Biphenyltetracarboxylic anhydride (BPDA) is extensively used as an important monomer in the preparation of a variety of thermoplastics such as polyesters, polycarbonates, polyethers, epoxy resins, etc .
  • Method of Application : The synthesis of BPDA constitutes the reductive coupling reaction, which starts from 4-halogeno-o-phthalic acid salt or 4-halogeno-o-phthalic anhydride or 4-halogeno-o-phthalic acid ester, through a dehalogenation-dimerization reaction in the presence of palladium carbon .
  • Results : This method has many advantages including mild conditions, simplified work-ups, and low cost .

5. Biological and Medicinal Applications of Biphenyl Derivatives

  • Application Summary : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .
  • Method of Application : Various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are used .
  • Results : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

6. Use of BPDA in Electronic Technology Products

  • Application Summary : BPDA (3,3’,4,4’-Biphenyltetracarboxylic dianhydride) is a raw material for the polyimide resin component of one of the super-engineering plastics. It is used for many important information and electronic technology products such as mobile phones and copying machines .
  • Method of Application : The specific method of application is not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

7. Synthesis of 3,3’,4,4’-Biphenyltetracarboxylic Anhydride

  • Application Summary : 3,3’,4,4’-Biphenyltetracarboxylic anhydride (BPDA) has been extensively used as an important monomer in the preparation of a variety of thermoplastics such as polyesters, polycarbonates, polyethers, epoxy resins, etc .
  • Method of Application : The classical method for such a synthesis constitutes the reductive coupling reaction, which starts from 4-halogeno-o-phthalic acid salt or 4-halogeno-o-phthalic anhydride or 4-halogeno-o-phthalic acid ester, through a dehalogenation-dimerization reaction in the presence of palladium carbon .
  • Results : This method has many advantages including mild conditions, simplified work-ups, and low cost .

8. Biological and Medicinal Applications of Biphenyl Derivatives

  • Application Summary : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .
  • Method of Application : Various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are used .
  • Results : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

9. Use of BPDA in Electronic Technology Products

  • Application Summary : BPDA (3,3’,4,4’-Biphenyltetracarboxylic dianhydride) is a raw material for the polyimide resin component of one of the super-engineering plastics. It is used for many important information and electronic technology products such as mobile phones and copying machines .
  • Method of Application : The specific method of application is not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Biphenyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also very toxic to aquatic life with long-lasting effects .

Future Directions

Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry . They hold great potential for applications across numerous industries and material fields . The development of novel biphenyl derivatives and their applications in various fields is an active area of research .

properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNOQGLFCGKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510397
Record name 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Biphenyl)-2-methyl-1-propene

CAS RN

53573-00-5
Record name 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.